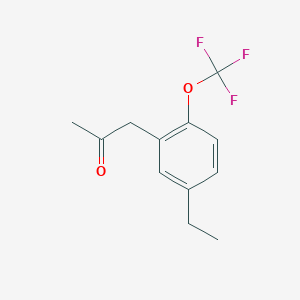
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2 and a molar mass of 246.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 5-ethyl-2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of Grignard reagents, which facilitate the formation of the desired product through nucleophilic addition . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalytic processes to enhance efficiency .
Analyse Des Réactions Chimiques
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological pathways and interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those involving fluorinated compounds.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethoxy group. This group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The compound may also participate in electron transfer processes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: This compound also contains a trifluoromethyl group but differs in its sulfonyl functionality.
1-[2-methoxy-5-(trifluoromethyl)phenyl]propan-2-one: Similar in structure but with a methoxy group instead of an ethyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H13F3O2 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
1-[5-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-9-4-5-11(17-12(13,14)15)10(7-9)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
SHXOGALTUOSUCP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OC(F)(F)F)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















